molecular formula C8H8N2S2 B8333573 2-(5-Methylthiazol-2-yl)thiophen-3-amine

2-(5-Methylthiazol-2-yl)thiophen-3-amine

Cat. No.: B8333573
M. Wt: 196.3 g/mol
InChI Key: UNUKXVMACSHWQO-UHFFFAOYSA-N
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Description

^1^H NMR Analysis

The thiophen-3-amine proton resonates as a singlet at δ 6.8–7.2 ppm, while the methyl group on the thiazole ring appears as a triplet at δ 2.1–2.3 ppm due to coupling with adjacent protons. The amine protons exhibit broad signals at δ 5.5–6.0 ppm, which sharpen upon deuteration.

Table 2: Characteristic ^1^H NMR Signals of this compound

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Thiophen-3-amine 6.8–7.2 Singlet
Thiazole C5-CH3 2.1–2.3 Triplet
NH2 5.5–6.0 Broad

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

The IR spectrum shows a strong absorption band at 3350–3450 cm⁻¹ for the N–H stretch of the amine group and a C=N vibration at 1620–1650 cm⁻¹ from the thiazole ring. UV-Vis analysis in ethanol reveals a λ_max at 270–290 nm, attributed to π→π* transitions within the conjugated thiophene-thiazole system.

Computational Molecular Modeling Studies

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize the compound’s geometry and predict its electronic properties. The highest occupied molecular orbital (HOMO) localizes over the thiophene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the thiazole moiety, indicating charge transfer potential.

Table 3: DFT-Calculated Bond Lengths and Angles

Bond/Angle Calculated Value Experimental Value (X-ray)
C–S (Thiophene) 1.72 Å 1.71 Å
C–N (Thiazole) 1.30 Å 1.29 Å
C–C (Inter-ring) 1.46 Å 1.45 Å
Dihedral Angle 8.5° 7.9°

Molecular dynamics simulations further reveal that the compound adopts a planar conformation in solution, stabilized by solvation effects. This aligns with crystallographic data showing minimal deviation from planarity in the solid state.

Properties

Molecular Formula

C8H8N2S2

Molecular Weight

196.3 g/mol

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)thiophen-3-amine

InChI

InChI=1S/C8H8N2S2/c1-5-4-10-8(12-5)7-6(9)2-3-11-7/h2-4H,9H2,1H3

InChI Key

UNUKXVMACSHWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=C(C=CS2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Thiophene Moieties

5-Methyl-1,3-thiazol-2-amine
  • Structure : Simplifies the target compound by removing the thiophene ring, retaining only the 5-methylthiazole-2-amine moiety.
  • This impacts electronic properties and binding interactions in biological systems .
  • Applications : Often used as a building block in antiviral and antimicrobial agents.
5-(2-(Methylthio)phenyl)thiazol-2-amine (CAS 2109998-74-3)
  • Structure : Thiazole ring linked to a methylthio-substituted phenyl group.
  • Synthesis : Commercially available, indicating robust synthetic protocols .
5-Benzyl-1,3-thiazol-2-amine (LL2)
  • Structure : Benzyl group replaces the thiophene ring in the target compound.
  • Key Differences : Increased steric bulk from the benzyl group may hinder binding to flat aromatic receptors. Molecular weight (222.33 g/mol) is lower than the target compound’s estimated ~225 g/mol .

Analogues with Alternative Heterocycles

5-(4-Fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-amine (2d)
  • Structure : Tetrazole replaces the thiazole ring; 4-fluorophenyl substituent on thiophene.
  • Key Differences : Tetrazole’s high polarity and hydrogen-bonding capacity contrast with thiazole’s moderate basicity. The fluorine atom introduces electron-withdrawing effects, stabilizing the aromatic system but reducing amine basicity.
  • Synthesis : Achieved 81% yield via efficient coupling reactions, highlighting synthetic accessibility .
3-(Thiophen-3-yl)-1,2,4-thiadiazol-5-amine (CAS 1153982-21-8)
  • Structure : Thiadiazole replaces thiazole; thiophene at the 3-position.
  • Molecular weight (223.28 g/mol) is comparable to the target compound .
N-[(E)-(5-Methylthiophen-2-yl)methyl-idene]-1H-1,2,4-triazol-3-amine
  • Structure : Triazole ring conjugated to a methylthiophene group.
  • Key Differences : The imine linkage and triazole ring create a planar, conjugated system, favoring π-π interactions absent in the target compound’s structure .

Substituent-Driven Comparisons

2-(4-Bromophenyl)thiophen-3-amine (CAS 183677-02-3)
  • Structure : Bromine substituent on the phenyl-thiophene system.
  • Key Differences : Bromine’s heavy atom effect increases molecular weight (254.15 g/mol) and may enhance halogen bonding. The absence of the thiazole ring simplifies the structure, reducing synthetic complexity .
5-{[3-(Trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-amine (CAS 345988-07-0)
  • Structure : Trifluoromethylbenzyl-thio group on a thiadiazole ring.
  • Key Differences : The trifluoromethyl group drastically increases lipophilicity (LogP ~4.3) and metabolic stability, whereas the target compound’s methyl group offers milder effects .

Preparation Methods

Multicomponent Reaction Strategies for Thiazole-Thiophene Hybridization

Multicomponent reactions (MCRs) offer efficient pathways to construct the thiazole-thiophene backbone. A notable approach involves the condensation of 5-methylthiazole-2-carbaldehyde with malononitrile and thiophene-3-amine precursors. In one protocol, refluxing ethanolic piperidine facilitates the formation of a pyridine intermediate, which undergoes intramolecular cyclization to yield the target compound . This method mirrors the synthesis of pyrido[2,3-d]pyrimidine derivatives, where malononitrile acts as a carbon nucleophile to bridge aromatic systems .

Critical to this route is the generation of 2-(thiophen-2-ylmethylene)malononitrile ([A] ), an intermediate formed via Knoevenagel condensation. Reaction with thiazoylethenamine ([B] ) initiates cyclization, followed by oxidation to stabilize the conjugated system . Optimization studies reveal that NH4_4OAc enhances reaction efficiency, achieving yields up to 81% . The IR spectrum of the final product typically shows absorptions at 1664 cm1^{-1} (C=O) and 3341 cm1^{-1} (NH2_2), while 1^1H NMR displays triplet signals for ethyl moieties at δ 1.26–4.32 ppm .

Cyclization Approaches Using Thiourea Derivatives

Thiourea-mediated cyclization provides a robust method to assemble the thiazole ring. A two-step procedure begins with the reaction of ethyl 4-bromo-3-oxopentanoate (1 ) with thiourea in ethanol, yielding 2-amino-5-methylthiazol-4-yl acetohydrazide (3 ) . Subsequent condensation with thiophene-3-carbaldehyde under reflux conditions forms Schiff bases, which are reduced to the target amine .

Key spectral data for intermediate 3 include IR bands at 3316 cm1^{-1} (NH) and 3148 cm1^{-1} (NH2_2), alongside 1^1H NMR signals at δ 6.86–9.02 ppm for amine protons . The final step employs carbon disulfide and KOH to induce cyclization, with acidification (pH 3–4) precipitating the product . This method achieves moderate yields (74%) but ensures high regioselectivity due to the electron-withdrawing nature of the thiazole ring .

Cyanogen Gas-Assisted Synthesis of Thiazole Intermediates

A novel route leverages cyanogen gas ((CN)2_2) for one-pot synthesis. Reacting 1,4-dithiane-2,5-diol (1 ) with (CN)2_2 generates 4-hydroxy-4,5-dihydrothiazole-2-carbonitrile (2 ), a versatile intermediate . Dehydration using trimethylsilyl chloride (TMSCl) produces 2-cyanothiazole (3 ), which undergoes aminolysis with thiophen-3-amine to furnish the target compound .

Optimization of (CN)2_2 generation is critical: using 4 M NaCN and 2 M CuSO4_4 under argon flow minimizes side reactions . The intermediate 2 exhibits a hydroxy group at δ 4.5–5.0 ppm in 1^1H NMR, while the final product’s nitrile stretch appears at 2230 cm1^{-1} in IR . This method, yielding 55% over four steps, highlights cyanogen gas as a cost-effective reagent for large-scale synthesis .

Functionalization of Pre-Formed Thiophen-3-amine Derivatives

Direct functionalization of thiophen-3-amine with 5-methylthiazole-2-carbonyl chloride offers a straightforward pathway. Reacting the amine with the acid chloride in pyridine at 0°C forms an amide intermediate, which undergoes Hofmann rearrangement using Pb(OAc)4_4 to yield the desired compound .

This route capitalizes on the electrophilicity of the acid chloride, with 13^{13}C NMR confirming the C=O signal at 170.02 ppm . The rearrangement step is sensitive to stoichiometry: excess Pb(OAc)4_4 leads to over-oxidation, reducing yields to 49–71% .

Computational and Experimental Optimization of Reaction Conditions

Comparative analysis of the above methods reveals solvent and temperature dependencies. Ethanol and piperidine combinations favor MCRs (81% yield) , while DMSO enhances cyclization rates at lower temperatures (60°C vs. reflux) . Side reactions, such as ethanol addition to (CN)2_2, are mitigated using anhydrous K2_2CO3_3 in acetone .

Table 1: Comparative Yields and Conditions for Key Methods

MethodReagentsTemp (°C)Yield (%)Key Spectral Data (IR, NMR)
Multicomponent ReactionNH4_4OAc, malononitrile8081IR: 1664 cm⁻¹ (C=O); NMR: δ 4.32 (q)
Thiourea CyclizationCS2_2, KOH7074IR: 3368 cm⁻¹ (NH2_2); NMR: δ 6.86 (s)
Cyanogen Gas Synthesis(CN)2_2, TMSCl2555IR: 2230 cm⁻¹ (CN); NMR: δ 4.5 (OH)
Hofmann RearrangementPb(OAc)4_4, pyridine0→257113^{13}C NMR: 170.02 ppm (C=O)

Mechanistic Insights into Byproduct Formation and Mitigation

Byproducts arise from competing pathways, such as ethanol addition to (CN)2_2 or over-oxidation during Hofmann rearrangements . In MCRs, controlling the stoichiometry of malononitrile minimizes dimerization, while in cyanogen gas reactions, precise gas flow rates reduce polymer formation .

Q & A

Basic: What synthetic routes are available for preparing 2-(5-Methylthiazol-2-yl)thiophen-3-amine, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via:

  • Gewald Reaction : Condensation of sulfur, α-methylene carbonyl compounds, and α-cyano esters under controlled temperatures (e.g., 60–80°C) and catalysts like morpholine .
  • Paal-Knorr Synthesis : Reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₂S₅) in anhydrous solvents (e.g., THF) .
    Key Considerations :
  • Purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Excess amine or thiourea derivatives can enhance cyclization efficiency.

Advanced: How can density-functional theory (DFT) be applied to predict electronic properties or reaction mechanisms of this compound?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (e.g., ionization potentials, atomization energies) .
  • Modeling Steps :
    • Geometry optimization at the B3LYP/6-31G* level.
    • Single-point energy calculations with larger basis sets (e.g., 6-311++G**) .
  • Applications :
    • Predict redox potentials for oxidation to sulfoxides .
    • Analyze substituent effects on aromaticity (e.g., methyl group in thiazole vs. thiophene) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify amine protons (δ 6.4–6.8 ppm) and thiophene/thiazole ring protons (δ 7.0–7.5 ppm) .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate C/H/N/S ratios (deviation <0.3% acceptable) .

Advanced: How do structural modifications (e.g., halogenation) alter the biological activity of this compound?

Methodological Answer:

  • Halogenation Effects :
    • 5-Bromo or 5-Chloro analogs : Enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
    • Fluorination : Improves metabolic stability by blocking cytochrome P450 oxidation sites .
  • Case Study :
    • 5-Trifluoromethyl-thiazole derivatives show 2–4× higher antifungal activity compared to methyl analogs .
  • Screening Workflow :
    • Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic substitution.
    • Test against Gram-positive/-negative bacteria (MIC assays) .

Basic: What crystallization strategies are effective for resolving its crystal structure?

Methodological Answer:

  • Solvent Selection : Use slow evaporation in DMSO/water (1:3) to grow single crystals .
  • X-ray Diffraction :
    • Data Collection : SHELX software (SHELXL for refinement) resolves disorder in thiophene-thiazole dihedral angles .
    • Validation : Check R-factor (<5%) and electron density maps for missing hydrogens .

Advanced: How can molecular docking explain its interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Protocol :
    • Prepare ligand (compound) and receptor (e.g., EGFR kinase) using AutoDock Tools.
    • Run docking simulations with Lamarckian genetic algorithm (50 runs, population size 150).
  • Key Metrics :
    • Binding energy (ΔG < -8 kcal/mol suggests strong affinity) .
    • Hydrogen bonds with catalytic lysine (e.g., Lys721 in EGFR) .
  • Validation : Compare docking poses with co-crystallized inhibitors (PDB: 1M17) .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies :
    • pH 1–3 (Simulated gastric fluid) : Rapid degradation (>80% in 2 hrs) via amine protonation and ring-opening .
    • pH 7.4 (Physiological) : Stable for 24 hrs at 25°C (HPLC purity >90%) .
  • Storage Recommendations :
    • -20°C under argon; avoid light (thiophene photosensitivity) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Root Causes :
    • Poor solubility (LogP >3) limiting bioavailability .
    • Off-target effects in complex organisms .
  • Mitigation Strategies :
    • Prodrug Design : Introduce phosphate esters for aqueous solubility .
    • PK/PD Modeling : Correlate plasma concentrations (Cₘₐₓ) with efficacy in murine models .

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

  • HPLC Conditions :
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Acetonitrile/0.1% TFA (70:30), 1 mL/min .
    • Detection: UV at 254 nm (thiophene/thiazole absorption) .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., sulfoxide derivatives) .

Advanced: Can QSAR models predict the bioactivity of novel derivatives?

Methodological Answer:

  • Descriptor Selection :
    • Topological (Wiener index) and electronic (HOMO-LUMO gap) parameters .
  • Model Validation :
    • Leave-one-out cross-validation (R² >0.7) .
  • Case Study :
    • QSAR for 1,2,4-triazole-thiophene hybrids accurately predicted IC₅₀ values against MCF-7 cells (error <15%) .

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